2-chloro-N'-(4-methoxyphenyl)sulfonylbenzohydrazide
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Overview
Description
2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide is an organic compound that belongs to the class of sulfonyl hydrazides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfonylbenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzenesulfonyl hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Condensation Reactions: Aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Various oxidation states of the hydrazide moiety.
Condensation Reactions: Hydrazones or hydrazides with different substituents.
Scientific Research Applications
2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)nicotinamide
- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N'-(4-methoxyphenyl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-10-6-8-11(9-7-10)22(19,20)17-16-14(18)12-4-2-3-5-13(12)15/h2-9,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECNLIDYRWOZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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